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This technical guide provides a comprehensive overview of the available and predicted
spectroscopic data for the compound (6-Methoxypyridin-2-yl)methanamine. Due to the
limited availability of experimentally derived spectra in the public domain, this document
combines verified physicochemical properties with predicted spectroscopic data to serve as a
valuable resource for researchers. A notable factor contributing to the scarcity of experimental
data is that some commercial suppliers, such as Sigma-Aldrich, indicate that they do not
perform analytical testing on this specific product.

Compound Identity and Physicochemical Properties

(6-Methoxypyridin-2-yl)methanamine is a substituted pyridine derivative with potential
applications in medicinal chemistry and materials science. Its structure features a pyridine ring
with a methoxy group at the 6-position and a methanamine group at the 2-position.
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Property Value Source

Molecular Formula C7H10N20 PubChem

Molecular Weight 138.17 g/mol PubChem

CAS Number 194658-13-4 Sigma-Aldrich
Appearance Predicted: Liquid or Solid Commercial Vendors
Predicted XlogP 0.1 PubChem

Spectroscopic Data
Mass Spectrometry (MS)

While experimental mass spectra are not readily available, predicted mass-to-charge ratios
(m/z) for various adducts of (6-Methoxypyridin-2-yl)methanamine have been calculated and
are presented below. These values are crucial for the identification of the compound in mass
spectrometry analyses.

Adduct Predicted m/z
[M+H]* 139.0866
[M+Na]* 161.0685
[M-H]- 137.0720
[M+NHa]* 156.1131
[M+K]* 177.0425
[M]* 138.0788
M]~ 138.0799

Data sourced from PubChem.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Experimental NMR data for (6-Methoxypyridin-2-yl)methanamine is not currently available in
public spectral databases. However, based on the chemical structure, the following table
outlines the predicted chemical shifts (d) in ppm for *H and 13C NMR spectra. These predictions
are based on the analysis of similar chemical structures and established principles of NMR
spectroscopy.

Predicted *H NMR Spectral Data

Predicted Chemical

Protons Shift (ppm) Multiplicity Integration
Methoxy (-OCH3) 3.8-4.0 Singlet 3H
Methylene (-CHz2NHz2) 3.7-3.9 Singlet 2H
Pyridine-H (position4) 7.4-7.6 Triplet 1H
Pyridine-H (position 3) 6.6 - 6.8 Doublet 1H
Pyridine-H (position 5) 6.5-6.7 Doublet 1H
Amine (-NH2) 1.5 - 2.5 (variable) Broad Singlet 2H

Predicted 3C NMR Spectral Data

Carbon Predicted Chemical Shift (ppm)
Pyridine-C (position 6, C-O) 162 - 165

Pyridine-C (position 2, C-C) 158 - 161

Pyridine-C (position 4) 138 - 141

Pyridine-C (position 3) 110-113

Pyridine-C (position 5) 105 - 108

Methoxy (-OCHs) 52 -55

Methylene (-CH2) 45 - 48
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Infrared (IR) Spectroscopy

Experimental IR spectra for this compound are not publicly available. The following table
provides predicted characteristic IR absorption bands based on the functional groups present
in (6-Methoxypyridin-2-yl)methanamine.

. Predicted Wavenumber o
Functional Group ( 1 Description
cm-

Medium, two bands for primary

N-H Stretch (amine) 3300 - 3500 )

amine
C-H Stretch (aromatic) 3000 - 3100 Medium to weak
C-H Stretch (aliphatic) 2850 - 3000 Medium

C=N, C=C Stretch (pyridine

ing) 1570 - 1610 and 1450 - 1500 Strong to medium
ring

N-H Bend (amine) 1590 - 1650 Medium

1250 - 1300 (asymmetric) and
C-O Stretch (methoxy) ) Strong
1000 - 1050 (symmetric)

C-N Stretch (amine) 1020 - 1250 Medium to weak

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a
small organic molecule such as (6-Methoxypyridin-2-yl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a
deuterated solvent (e.g., CDCIs, DMSO-ds, or MeOD). The choice of solvent should be
based on the solubility of the compound and its chemical stability. Transfer the solution to a 5
mm NMR tube.

 Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance or
JEOL ECZ series, operating at a proton frequency of 400 MHz or higher.
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e 'H NMR Acquisition:
o Tune and shim the probe for the specific sample.
o Acquire a standard one-dimensional proton spectrum using a 90° pulse.

o Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12
ppm).

o Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise
ratio.

o Process the data with Fourier transformation, phase correction, and baseline correction.
e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Set the spectral width to cover the expected range of carbon chemical shifts (typically O-
180 ppm).

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

o Process the data similarly to the *H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

e Sample Preparation:

o For solids: Prepare a KBr pellet by grinding a small amount of the sample with dry
potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated
Total Reflectance (ATR) accessory, which requires placing a small amount of the solid
sample directly on the ATR crystal.

o For liquids: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

 Instrumentation: Use a Fourier-Transform Infrared spectrometer.
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o Data Acquisition:

(¢]

Record a background spectrum of the empty sample compartment or the clean ATR
crystal.

o

Record the sample spectrum over the mid-IR range (typically 4000-400 cm~1).

[¢]

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

[e]

The final spectrum is presented as percent transmittance or absorbance versus
wavenumber.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 pg/mL) in a
suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should
be compatible with the chosen ionization method.

e Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization
source, such as Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization
(APCI).

o Data Acquisition:

(¢]

Infuse the sample solution directly into the ion source or introduce it via a liquid
chromatography (LC) system.

o Acquire the mass spectrum in positive or negative ion mode, depending on the
compound's ability to be protonated or deprotonated.

o For high-resolution mass spectrometry (HRMS), use an instrument such as a Time-of-
Flight (TOF) or Orbitrap mass analyzer to obtain accurate mass measurements for
elemental composition determination.

o Tandem mass spectrometry (MS/MS) can be performed to obtain structural information
through fragmentation analysis.
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Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis for a novel or
uncharacterized compound.
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Available at: [https://www.benchchem.com/product/b068941#spectroscopic-data-nmr-ir-ms-
of-6-methoxypyridin-2-yl-methanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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